molecular formula C15H14FN5O B2765782 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788543-21-4

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2765782
CAS No.: 1788543-21-4
M. Wt: 299.309
InChI Key: BOCIPZBLUPBBHZ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1788543-21-4) is a synthetic small molecule incorporating the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar N-heterocyclic system known for its significant versatility in medicinal chemistry and drug discovery . This compound features a urea linker connecting a 4-fluorobenzyl group to a 2-methylpyrazolo[1,5-a]pyrimidine core, a structural motif present in several clinically investigated kinase inhibitors. The pyrazolo[1,5-a]pyrimidine framework is recognized as a prominent pharmacophore in oncology research , particularly for designing inhibitors targeting tyrosine kinases . The primary research application of this compound is in the field of targeted cancer therapy and kinase inhibition studies . The pyrazolo[1,5-a]pyrimidine core serves as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity , playing a critical role in targeted cancer treatment . Compounds based on this scaffold have demonstrated exceptional potential as selective inhibitors for tropomyosin receptor kinases (Trks) , which are emerging as promising therapeutic targets for solid tumors due to their role in cellular signaling pathways . The structural features of this molecule, including the fluorobenzyl moiety and urea linkage, are designed to optimize binding affinity and selectivity toward specific kinase domains, making it a valuable chemical tool for investigating signal transduction pathways in cancer cells and for the rational design of novel chemotherapeutic agents. FOR RESEARCH USE ONLY (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. The compound is not for administration to humans or for use in in vivo clinical studies. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCIPZBLUPBBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and hydrazine derivatives.

    Introduction of the fluorobenzyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 4-fluorobenzyl chloride under basic conditions.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Urea-Linked Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Variations on the Aromatic Ring
  • 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (): The 2-methoxyphenyl group replaces the 4-fluorobenzyl moiety. This substitution may reduce lipophilicity (ClogP) compared to the fluorinated analog.
Chlorinated and Complex Substituents
  • (S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride (): Features a chloropyridine and a methoxyethyl-substituted pyrazolopyrimidine. The chlorine atoms and methoxyethyl group may enhance target selectivity or solubility. The urea bridge remains critical for hydrogen bonding, similar to the target compound.

Core Heterocycle Variations

Pyrazolo[3,4-b]pyridine Derivatives
  • Phenyl substituent instead of fluorobenzyl may reduce metabolic stability due to lack of fluorine.
Triazolo[1,5-a]pyrimidine Analogs
  • N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (3, ): Replaces pyrazolo[1,5-a]pyrimidine with a triazolo[1,5-a]pyrimidine core.

Functional Group Modifications

Ether and Amine Linkages
  • DMH4: 4-(2-(4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (): Replaces the urea bridge with a phenoxyethyl-morpholine linker. The morpholine group enhances solubility, but the absence of urea may reduce target affinity in kinase inhibition.
Carboxylic Acid Derivatives
  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ():
    • A carboxylic acid substituent instead of urea enables different binding modes, such as salt bridge formation.
    • Used in diabetes drugs, highlighting the therapeutic versatility of pyrazolopyrimidine cores.

Biological Activity

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C13H13FN4O
  • Molecular Weight : 246.27 g/mol

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : These compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation and viral replication. For example, they have been shown to inhibit protein kinases, which are crucial for cell signaling pathways that regulate cell growth and division .
  • Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes. The presence of the fluorobenzyl group enhances binding affinity to viral targets .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AnticancerExhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis.
AntiviralDemonstrates significant antiviral properties against specific viruses through enzyme inhibition.
Enzyme InhibitionInhibits key enzymes involved in cancer metabolism and viral replication.
Selective Protein BindingBinds selectively to protein targets, modulating their activity and influencing signaling pathways.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Antiviral Efficacy : In vitro studies showed that this compound effectively inhibited the replication of certain viruses, suggesting its potential as a therapeutic agent in antiviral treatments. The mechanism was linked to the disruption of viral RNA synthesis .
  • Enzyme Inhibition Mechanism : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific kinases involved in cellular signaling pathways associated with cancer progression .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea?

Methodological Answer: The synthesis typically involves coupling reactions between a fluorobenzylamine derivative and a pyrazolo[1,5-a]pyrimidine precursor. A common approach includes:

  • Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid via cyclization of aminopyrazole derivatives with β-ketoesters under acidic conditions .
  • Step 2: Activation of the carboxylic acid group (e.g., using CDI or DCC) to form an acyl chloride or active ester intermediate.
  • Step 3: Reaction with 4-fluorobenzylamine in the presence of a coupling agent (e.g., HATU or EDC) to yield the urea derivative.
    Key Considerations:
  • Optimize reaction conditions (temperature, solvent, catalysts) to minimize side products. For example, refluxing in anhydrous DMF improves yield .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer: A combination of techniques is required:

  • 1H/13C NMR: Identify aromatic protons (δ 7.1–8.3 ppm for fluorobenzyl and pyrimidine rings) and methyl groups (δ 2.5–2.7 ppm for pyrazolo-CH3) .
  • IR Spectroscopy: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (C₁₆H₁₄FN₅O: 327.3 g/mol).
    Example Data:
TechniqueKey Peaks/BandsReference
1H NMRδ 8.2 (pyrimidine H), δ 4.5 (benzyl CH2)
IR1675 cm⁻¹ (C=O)

Q. What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility: Limited solubility in aqueous buffers; use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Solubility in PBS (pH 7.4) is typically <1 mg/mL .
  • Stability:
    • Store at –20°C under inert atmosphere to prevent hydrolysis of the urea moiety.
    • Degradation occurs at >60°C; monitor via HPLC (retention time ~12.5 min, C18 column) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Substituents: Modify fluorobenzyl (e.g., replace F with Cl, CH3) or pyrazolo-pyrimidine (e.g., alter methyl group to ethyl or aryl).
  • Assay Design: Test analogs in enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., antiproliferative activity in cancer cell lines).
  • Data Interpretation: Correlate substituent electronegativity/hydrophobicity with activity. For example, fluorobenzyl enhances target binding via π-π stacking .
    Example SAR Table:
SubstituentBiological Activity (IC50)Key Finding
4-Fluorobenzyl50 nMOptimal binding
4-Chlorobenzyl120 nMReduced solubility
Unsubstituted benzyl>500 nMLoss of activity

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Experiments: Verify compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO toxicity in cell assays) .
  • Assay Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as positive controls.
  • Meta-Analysis: Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM). Discrepancies may arise from differences in cell lines or assay conditions .

Q. What are the environmental fate and ecological impacts of this compound?

Methodological Answer:

  • Degradation Studies: Use HPLC-MS to track degradation products in simulated environmental conditions (e.g., UV light, pH 5–9). The urea moiety may hydrolyze to amines under acidic conditions .
  • Ecotoxicology: Assess acute toxicity in model organisms (e.g., Daphnia magna). EC50 values >100 mg/L suggest low environmental risk .

Q. How to optimize reaction conditions to improve synthetic yield?

Methodological Answer:

  • DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst loading) systematically. For example, using DMF at 80°C increases yield by 20% compared to THF .
  • Catalyst Screening: Test Pd-based catalysts for coupling steps; Pd(OAc)₂ may reduce reaction time by 30% .

Q. How to investigate interactions between this compound and biological targets?

Methodological Answer:

  • Biophysical Assays: Use surface plasmon resonance (SPR) or ITC to measure binding affinity (KD).
  • Molecular Docking: Model the compound into target protein structures (e.g., kinase ATP-binding sites) to identify key interactions (e.g., hydrogen bonds with fluorobenzyl) .

Q. How does the fluorobenzyl substitution influence pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes; fluorobenzyl reduces CYP450-mediated oxidation compared to unsubstituted analogs .
  • LogP Measurement: Fluorine increases lipophilicity (experimental LogP ~2.8 vs. 2.1 for non-fluorinated analogs), enhancing membrane permeability .

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